2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine
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Overview
Description
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is a complex organic compound that features a pyrrolidine ring substituted with a benzyl-ethyl-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with a benzyl-ethyl-amino precursor under controlled conditions. The reaction may require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosylates)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of new alkylated derivatives
Scientific Research Applications
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(Methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine
- 2-{3-[(Ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine
- 2-{3-[(Benzyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine
Uniqueness
2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is unique due to the presence of both benzyl and ethyl groups attached to the amino moiety. This structural feature may confer distinct pharmacological properties and reactivity compared to its analogs. The combination of these groups can influence the compound’s lipophilicity, receptor binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-[3-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-2-18(12-15-6-4-3-5-7-15)13-16-8-10-19(14-16)11-9-17/h3-7,16H,2,8-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJPKTPEYOXWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CCN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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